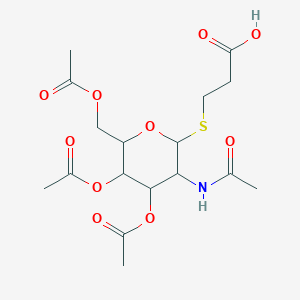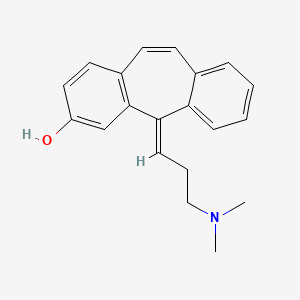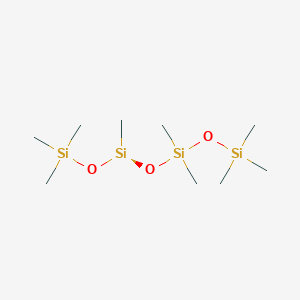![molecular formula C17H22N2O2 B12287513 2-(methylamino)-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid](/img/structure/B12287513.png)
2-(methylamino)-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(méthylamino)-3-[4-(3-méthylbut-2-ényl)-1H-indol-3-yl]propanoïque est un composé organique complexe qui appartient à la classe des dérivés de l'indole. Les dérivés de l'indole sont connus pour leur large éventail d'activités biologiques et se retrouvent souvent dans les produits naturels et les produits pharmaceutiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-(méthylamino)-3-[4-(3-méthylbut-2-ényl)-1H-indol-3-yl]propanoïque implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante pourrait inclure :
Formation du noyau indole : À partir d'un précurseur approprié, le noyau indole peut être synthétisé par synthèse d'indole de Fischer ou par d'autres méthodes.
Introduction du groupe méthylamino :
Fixation de la partie acide propanoïque : La dernière étape consiste à fixer le groupe acide propanoïque sur le cycle indole, ce qui peut être réalisé par diverses réactions de couplage.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de catalyseurs, des conditions de réaction contrôlées et des techniques de purification telles que la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-(méthylamino)-3-[4-(3-méthylbut-2-ényl)-1H-indol-3-yl]propanoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que la substitution peut introduire divers groupes fonctionnels.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique en fait un intermédiaire précieux en synthèse organique.
Biologie
En recherche biologique, les dérivés de l'indole sont souvent étudiés pour leurs activités biologiques potentielles, notamment les propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine
En médecine, des composés similaires à l'acide 2-(méthylamino)-3-[4-(3-méthylbut-2-ényl)-1H-indol-3-yl]propanoïque sont étudiés pour leurs effets thérapeutiques potentiels. Ils peuvent servir de composés de tête pour le développement de médicaments.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme précurseur pour la synthèse d'autres produits chimiques précieux.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-(méthylamino)-3-[4-(3-méthylbut-2-ényl)-1H-indol-3-yl]propanoïque dépendrait de ses interactions spécifiques avec les cibles moléculaires. En règle générale, les dérivés de l'indole interagissent avec les enzymes, les récepteurs ou d'autres protéines, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées nécessiteraient des études biochimiques détaillées.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, indole derivatives are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, compounds similar to 2-(methylamino)-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid are investigated for their potential therapeutic effects. They may serve as lead compounds for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 2-(methylamino)-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid would depend on its specific interactions with molecular targets. Typically, indole derivatives interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Composés similaires
Tryptophane : Un acide aminé essentiel contenant un cycle indole.
Sérotonine : Un neurotransmetteur dérivé du tryptophane.
Indométhacine : Un anti-inflammatoire non stéroïdien contenant un noyau indole.
Unicité
Ce qui distingue l'acide 2-(méthylamino)-3-[4-(3-méthylbut-2-ényl)-1H-indol-3-yl]propanoïque, c'est son motif de substitution spécifique, qui peut conférer des activités biologiques ou une réactivité chimique uniques par rapport à d'autres dérivés de l'indole.
Propriétés
Formule moléculaire |
C17H22N2O2 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
2-(methylamino)-3-[4-(3-methylbut-2-enyl)-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)7-8-12-5-4-6-14-16(12)13(10-19-14)9-15(18-3)17(20)21/h4-7,10,15,18-19H,8-9H2,1-3H3,(H,20,21) |
Clé InChI |
QQMWUGXCTSAHLX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC1=C2C(=CC=C1)NC=C2CC(C(=O)O)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)
![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)
![benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)


![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B12287500.png)
![N-[[4-[[4-[[(2R,3R)-3-(Benzyloxy)-2-butyl]oxy]-5-(trifluoromethyl)-2-pyrimidinyl]amino]phenyl](R)-(cyclopropyl)oxidosulphanylidene]-2,2,2-trifluoroacetamideBenzenesulphonicAcid](/img/structure/B12287505.png)


